molecular formula C46H36N2O4 B5977597 2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5977597
M. Wt: 680.8 g/mol
InChI Key: WSPQYRZGIQFXAF-UHFFFAOYSA-N
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Description

2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a molecular formula of C46H36N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with aniline derivatives under controlled conditions to form the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N2O4/c49-43-39-35(29-13-5-1-6-14-29)25-26-36(30-15-7-2-8-16-30)40(39)44(50)47(43)33-21-23-34(24-22-33)48-45(51)41-37(31-17-9-3-10-18-31)27-28-38(42(41)46(48)52)32-19-11-4-12-20-32/h1-28,35-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPQYRZGIQFXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6C(C=CC(C6C5=O)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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